molecular formula C14H16N4O3 B5857888 N-(1,3-BENZODIOXOL-5-YL)-N'-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA

Cat. No.: B5857888
M. Wt: 288.30 g/mol
InChI Key: LNKUKQLDXIOZRZ-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA is a synthetic organic compound that features a benzodioxole ring and a pyrazole moiety linked through a urea group

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-5-11(17-18(9)2)7-15-14(19)16-10-3-4-12-13(6-10)21-8-20-12/h3-6H,7-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKUKQLDXIOZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Intermediate: The pyrazole ring is formed by the reaction of hydrazine with an appropriate diketone.

    Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled using a urea-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in stages.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on the biological context.

Comparison with Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-N-(3-PYRIDINYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
  • Various organochlorine compounds

Comparison:

  • Uniqueness: N-(1,3-BENZODIOXOL-5-YL)-N’-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]UREA is unique due to its specific combination of benzodioxole and pyrazole rings, which confer distinct chemical and biological properties.
  • Differences: Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities due to variations in its molecular structure.

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